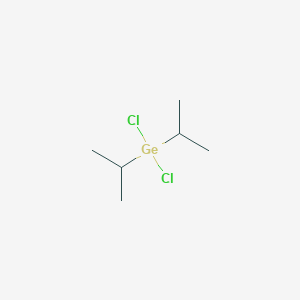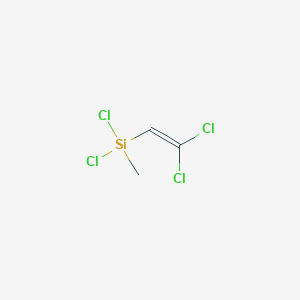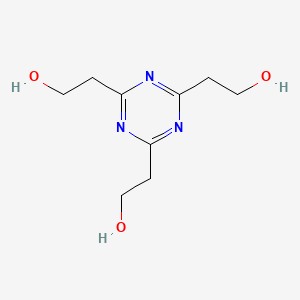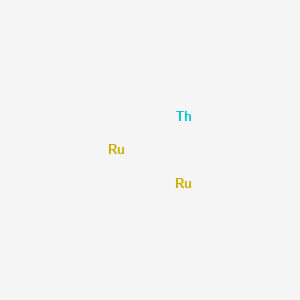
Germane, dichlorobis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, dichlorobis(1-methylethyl)-: is a chemical compound with the molecular formula C6H14Cl2Ge and a molecular weight of 229.72 g/mol It is a germanium-containing compound, characterized by the presence of two chlorine atoms and two isopropyl groups attached to the germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germane, dichlorobis(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropyl magnesium chloride in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of Germane, dichlorobis(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Germane, dichlorobis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various halogenated germanium compounds.
Scientific Research Applications
Chemistry: Germane, dichlorobis(1-methylethyl)- is used as a precursor in the synthesis of other germanium-containing compounds. It is also employed in the study of germanium chemistry and its reactivity with different reagents .
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of germanium compounds, including Germane, dichlorobis(1-methylethyl)-. These studies focus on their potential use as therapeutic agents and their interactions with biological systems .
Industry: In the industrial sector, Germane, dichlorobis(1-methylethyl)- is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for applications in advanced electronic devices .
Mechanism of Action
The mechanism of action of Germane, dichlorobis(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of different germanium species. These species can interact with biological molecules, potentially influencing cellular processes and pathways .
Comparison with Similar Compounds
- Germane, dichlorobis(1-methylpropyl)-
- Germane, dichlorobis(1-ethylpropyl)-
- Germane, dichlorobis(1-butylethyl)-
Comparison: Germane, dichlorobis(1-methylethyl)- is unique due to the presence of isopropyl groups, which influence its reactivity and chemical properties.
Properties
CAS No. |
22998-59-0 |
|---|---|
Molecular Formula |
C6H14Cl2Ge |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
dichloro-di(propan-2-yl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
InChI Key |
PMCPYTOQMYYYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ge](C(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)






![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)



![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)

